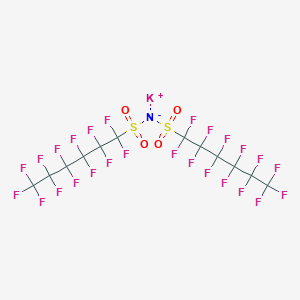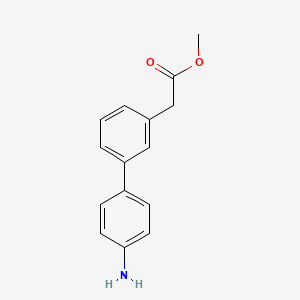
(4'-Amino-biphenyl-3-yl)-acetic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4’-Amino-biphenyl-3-yl)-acetic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an amino group at the 4’ position of the biphenyl structure and a methyl ester group attached to the acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Amino-biphenyl-3-yl)-acetic acid methyl ester typically involves the following steps:
Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Amino Group: The amino group can be introduced via nitration followed by reduction. The nitration of biphenyl yields a nitro derivative, which is then reduced to the corresponding amino compound.
Esterification: The final step involves the esterification of the acetic acid moiety with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of (4’-Amino-biphenyl-3-yl)-acetic acid methyl ester follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(4’-Amino-biphenyl-3-yl)-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, sulfonic acids, or nitrating agents.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, sulfonated, or nitrated biphenyl derivatives.
科学的研究の応用
(4’-Amino-biphenyl-3-yl)-acetic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4’-Amino-biphenyl-3-yl)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the biphenyl structure can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (4’-Amino-biphenyl-3-yl)-carbamic acid tert-butyl ester
- (4’-Amino-biphenyl-3-yl)-carbamic acid benzyl ester
Uniqueness
(4’-Amino-biphenyl-3-yl)-acetic acid methyl ester is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.
特性
分子式 |
C15H15NO2 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC名 |
methyl 2-[3-(4-aminophenyl)phenyl]acetate |
InChI |
InChI=1S/C15H15NO2/c1-18-15(17)10-11-3-2-4-13(9-11)12-5-7-14(16)8-6-12/h2-9H,10,16H2,1H3 |
InChIキー |
ICYLQQVLZSIBGH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC(=CC=C1)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


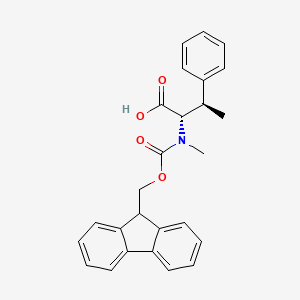
![1-[2-(2-Thienyl)phenyl]ethanone](/img/structure/B12860862.png)
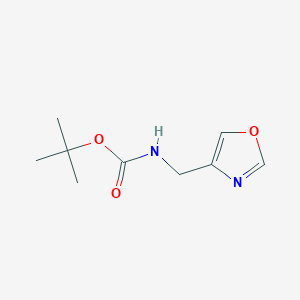
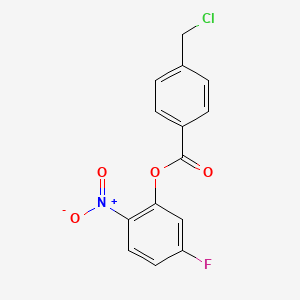

![4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12860883.png)
![2-(Chloromethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12860887.png)
![8,8-Difluoro-3-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12860888.png)
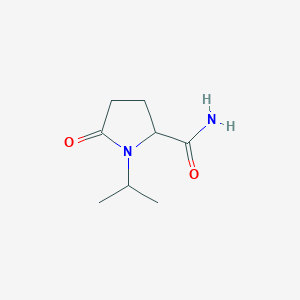
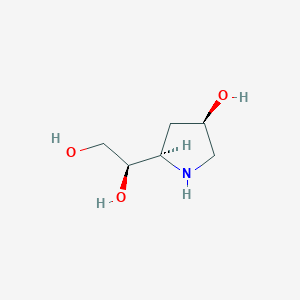


![8-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B12860926.png)
